Cas no 1807119-18-1 (2-Bromo-6-fluoro-3-iodotoluene)

2-Bromo-6-fluoro-3-iodotoluene 化学的及び物理的性質
名前と識別子
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- 2-Bromo-6-fluoro-3-iodotoluene
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- インチ: 1S/C7H5BrFI/c1-4-5(9)2-3-6(10)7(4)8/h2-3H,1H3
- InChIKey: JEBHWFJWLGXJLG-UHFFFAOYSA-N
- ほほえんだ: IC1=CC=C(C(C)=C1Br)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 120
- トポロジー分子極性表面積: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
2-Bromo-6-fluoro-3-iodotoluene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010011849-250mg |
2-Bromo-6-fluoro-3-iodotoluene |
1807119-18-1 | 97% | 250mg |
484.80 USD | 2021-07-06 | |
Alichem | A010011849-1g |
2-Bromo-6-fluoro-3-iodotoluene |
1807119-18-1 | 97% | 1g |
1,504.90 USD | 2021-07-06 | |
Alichem | A010011849-500mg |
2-Bromo-6-fluoro-3-iodotoluene |
1807119-18-1 | 97% | 500mg |
863.90 USD | 2021-07-06 |
2-Bromo-6-fluoro-3-iodotoluene 関連文献
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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5. Book reviews
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
2-Bromo-6-fluoro-3-iodotolueneに関する追加情報
Introduction to 2-Bromo-6-fluoro-3-iodotoluene (CAS No. 1807119-18-1)
2-Bromo-6-fluoro-3-iodotoluene, with the chemical formula C₇H₅BrFIO, is a halogenated aromatic compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its unique structural features, including the presence of both bromo and fluoro substituents on a toluene backbone, make it a valuable building block for medicinal chemists seeking to modulate biological activity.
The CAS number 1807119-18-1 provides a unique identifier for this compound, ensuring precise referencing in scientific literature and industrial applications. The molecular structure of 2-Bromo-6-fluoro-3-iodotoluene consists of a benzene ring substituted with an iodine atom at the 3-position, a bromine atom at the 2-position, and a fluorine atom at the 6-position. This arrangement imparts distinct electronic and steric properties, influencing its reactivity and utility in synthetic pathways.
In recent years, the demand for halogenated aromatic compounds like 2-Bromo-6-fluoro-3-iodotoluene has surged due to their broad applicability in drug discovery. The fluoro group, in particular, is well-known for its ability to enhance metabolic stability and binding affinity in pharmaceuticals. For instance, fluorine atoms can improve the bioavailability of drugs by reducing their susceptibility to enzymatic degradation. Similarly, the bromo and iodo substituents introduce further opportunities for functionalization, enabling chemists to explore diverse chemical space.
One of the most compelling aspects of 2-Bromo-6-fluoro-3-iodotoluene is its role as a precursor in the synthesis of azidoarenes and triazole derivatives. These heterocyclic compounds have shown promise in various therapeutic areas, including oncology and anti-inflammatory treatments. The presence of both bromo and iodine atoms allows for sequential functionalization via cross-coupling reactions such as Suzuki-Miyaura, Stille, or Sonogashira couplings. These reactions are pivotal in constructing complex molecular frameworks essential for drug development.
The pharmaceutical industry has increasingly leveraged 2-Bromo-6-fluoro-3-iodotoluene in the design of small-molecule inhibitors targeting enzymes involved in critical biological pathways. For example, researchers have utilized this compound to develop inhibitors of tyrosine kinases, which play a central role in cancer signaling. The ability to introduce fluorine atoms at specific positions enhances the selectivity and potency of these inhibitors, making them more effective in clinical settings.
Recent studies have also highlighted the utility of 2-Bromo-6-fluoro-3-iodotoluene in materials science applications. Fluorinated aromatic compounds are known for their unique electronic properties, making them suitable for use in organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs). The structural rigidity provided by the aromatic ring combined with the electron-withdrawing effects of halogen substituents contributes to improved device performance.
In conclusion, 2-Bromo-6-fluoro-3-iodotoluene (CAS No. 1807119-18-1) is a multifaceted compound with significant potential in both pharmaceutical and materials science domains. Its unique structural features enable diverse synthetic transformations, making it an indispensable tool for chemists and researchers striving to develop innovative solutions across multiple industries.
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